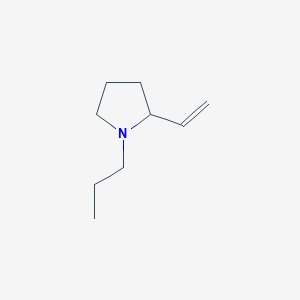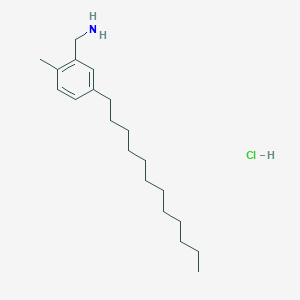
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dodecyl chain attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride typically involves the following steps:
Alkylation: The starting material, 2-methylphenol, undergoes alkylation with dodecyl bromide in the presence of a base such as potassium carbonate to form 5-dodecyl-2-methylphenol.
Amination: The alkylated product is then subjected to amination using formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, resulting in (5-Dodecyl-2-methylphenyl)methanamine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride involves its interaction with biological membranes. The dodecyl chain allows it to integrate into lipid bilayers, while the amine group can interact with various molecular targets, potentially affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Dodecyl-2-methylphenol): Lacks the methanamine group, making it less versatile in certain applications.
(5-Dodecyl-2-methylphenyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
(5-Dodecyl-2-methylphenyl)acetic acid: Features a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic methanamine group. This amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Eigenschaften
CAS-Nummer |
90128-64-6 |
|---|---|
Molekularformel |
C20H36ClN |
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
(5-dodecyl-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H35N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21;/h14-16H,3-13,17,21H2,1-2H3;1H |
InChI-Schlüssel |
OBSYCHAZLFIVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


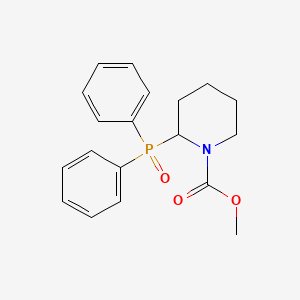
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
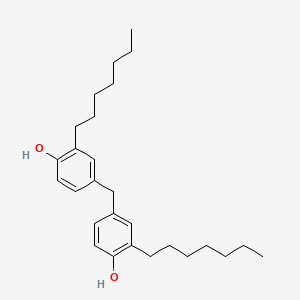
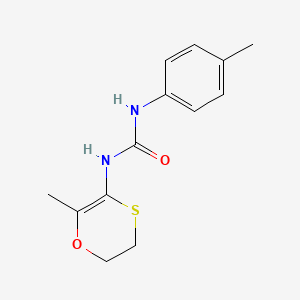
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
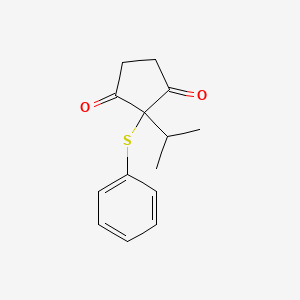
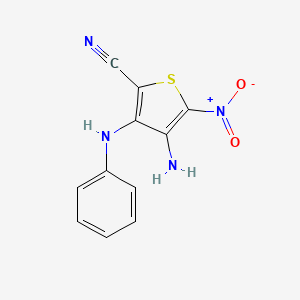
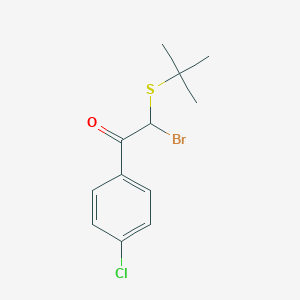
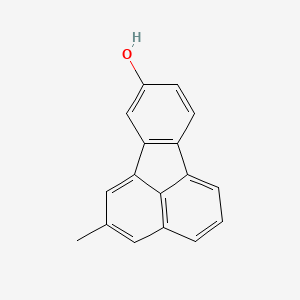
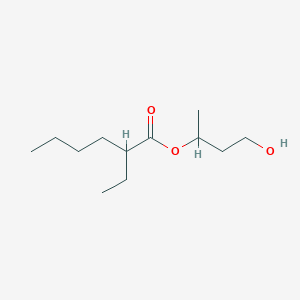
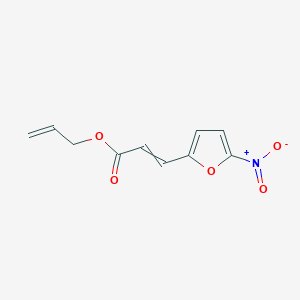
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
